
(2R,3R)-2,3-dihydroxy-2,3-bis(4-methylbenzoyl)butanedioic acid;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-p-toluoyl-D-tartaric acid monohydrate is a chiral compound widely used in various scientific fields. It is a derivative of tartaric acid, where the hydroxyl groups are esterified with p-toluoyl groups. The compound is known for its high optical purity and is often used in asymmetric synthesis and chiral resolution processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Di-p-toluoyl-D-tartaric acid monohydrate can be synthesized through the esterification of D-tartaric acid with p-toluoyl chloride in the presence of a base such as pyridine. The reaction typically involves the following steps:
- Dissolving D-tartaric acid in a suitable solvent like methanol.
- Adding p-toluoyl chloride dropwise while maintaining the reaction temperature.
- Stirring the reaction mixture for several hours to ensure complete esterification.
- Purifying the product through recrystallization .
Industrial Production Methods
In industrial settings, the production of di-p-toluoyl-D-tartaric acid monohydrate follows similar principles but on a larger scale. The process involves:
- Using large reactors for the esterification reaction.
- Employing continuous stirring and temperature control systems.
- Utilizing advanced purification techniques such as chromatography to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
Di-p-toluoyl-D-tartaric acid monohydrate undergoes various chemical reactions, including:
Esterification: Formation of esters with alcohols.
Hydrolysis: Breaking down into tartaric acid and p-toluic acid in the presence of water and acid or base.
Oxidation: Oxidative cleavage of the ester groups under strong oxidizing conditions.
Common Reagents and Conditions
- p-Toluoyl chloride, pyridine, methanol.
Hydrolysis: Water, hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Esterification: Di-p-toluoyl-D-tartaric acid monohydrate.
Hydrolysis: D-tartaric acid and p-toluic acid.
Oxidation: Oxidized derivatives of the ester groups.
Aplicaciones Científicas De Investigación
Di-p-toluoyl-D-tartaric acid monohydrate has numerous applications in scientific research:
Chemistry: Used as a chiral resolving agent to separate enantiomers in racemic mixtures.
Biology: Employed in the synthesis of chiral drugs and biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals with specific stereochemistry.
Industry: Applied in the production of high-purity chemicals and materials.
Mecanismo De Acción
The mechanism of action of di-p-toluoyl-D-tartaric acid monohydrate involves its ability to interact with chiral centers in molecules. It forms diastereomeric complexes with racemic mixtures, allowing for the separation of enantiomers. The molecular targets include chiral centers in organic molecules, and the pathways involve the formation of stable diastereomeric intermediates .
Comparación Con Compuestos Similares
Similar Compounds
Di-p-toluoyl-L-tartaric acid: The L-enantiomer of the compound.
Dibenzoyl-D-tartaric acid: Similar structure but with benzoyl groups instead of p-toluoyl groups.
Dibenzoyl-L-tartaric acid: The L-enantiomer with benzoyl groups.
Uniqueness
Di-p-toluoyl-D-tartaric acid monohydrate is unique due to its high optical purity and specific chiral properties. It is particularly effective in chiral resolution processes and asymmetric synthesis, making it a valuable tool in both research and industrial applications .
Propiedades
Fórmula molecular |
C20H20O9 |
|---|---|
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dihydroxy-2,3-bis(4-methylbenzoyl)butanedioic acid;hydrate |
InChI |
InChI=1S/C20H18O8.H2O/c1-11-3-7-13(8-4-11)15(21)19(27,17(23)24)20(28,18(25)26)16(22)14-9-5-12(2)6-10-14;/h3-10,27-28H,1-2H3,(H,23,24)(H,25,26);1H2/t19-,20-;/m1./s1 |
Clave InChI |
XVNKNFCMXHXIPO-GZJHNZOKSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)[C@@](C(=O)O)([C@@](C(=O)C2=CC=C(C=C2)C)(C(=O)O)O)O.O |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C(C(=O)O)(C(C(=O)C2=CC=C(C=C2)C)(C(=O)O)O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115918.png)
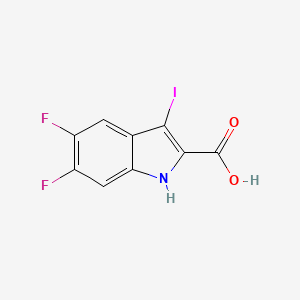
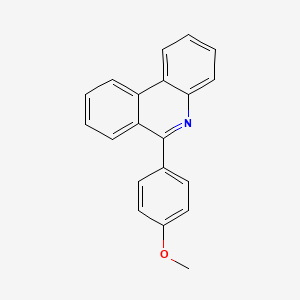
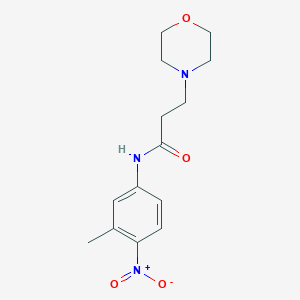
![methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14115950.png)
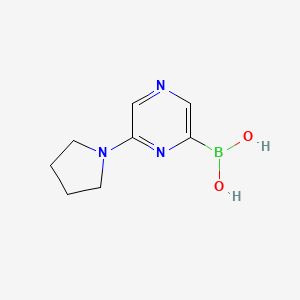
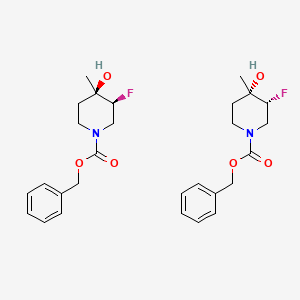
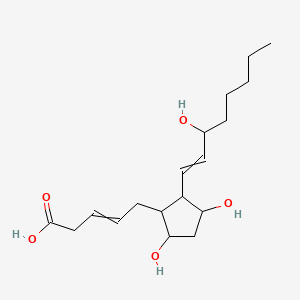
![N,N-Bis(1-methylethyl)[1,1-biphenyl]-3-carboxamide](/img/structure/B14115970.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14115971.png)
![ethyl N-[(2,6-dichlorophenyl)carbamothioyl]carbamate](/img/structure/B14115978.png)
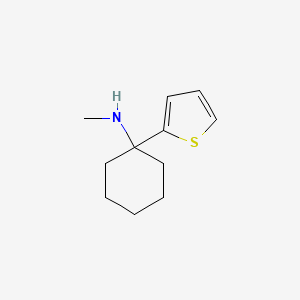
![Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, methyl ester, (1a,8a,9b)-](/img/structure/B14115994.png)

